Technical Guide: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
Technical Guide: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
[1][2]
Executive Summary
2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of an electron-rich 1,5-dimethylpyrazole core coupled to a reactive
This compound serves two critical functions in drug development:
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Covalent Fragment Screening: The chloroacetamide moiety acts as a mild electrophile capable of cysteine modification, making it valuable for covalent tethering strategies in kinase and protease inhibitor discovery.
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Heterocyclic Scaffold Construction: It functions as a linchpin intermediate for generating fused ring systems, such as pyrazolo[1,5-a]pyrimidines, via cyclization reactions with binucleophiles.
This guide provides a validated technical framework for the synthesis, handling, and application of this compound, moving beyond basic data to actionable experimental logic.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 957261-65-3 |
| IUPAC Name | 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide |
| Molecular Formula | C |
| Molecular Weight | 187.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| LogP (Calc) | ~0.91 |
| H-Bond Donors/Acceptors | 1 / 3 |
Structural Analysis
The molecule features a 1,5-dimethylpyrazole ring.[1] The nitrogen at position 1 is methylated, as is the carbon at position 5. The amino group at position 4 is acylated by chloroacetyl chloride.
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Reactivity Hotspot: The C-Cl bond is activated by the adjacent carbonyl, rendering the methylene carbon highly susceptible to S
2 attack. -
Regiochemistry: The 1,5-substitution pattern sterically influences the amide conformation, potentially locking the molecule into a preferred binding orientation in protein pockets.
Synthetic Framework
The synthesis of CAS 957261-65-3 is a classic nucleophilic acyl substitution. However, the electron-rich nature of the pyrazole amine requires careful control of pH and temperature to prevent over-acylation or side reactions on the pyrazole ring nitrogens.
Reaction Scheme (DOT Visualization)
Caption: Electrophilic acylation pathway. The base prevents protonation of the unreacted amine, maintaining nucleophilicity.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize 5.0 g of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide with >98% purity.
Materials
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Precursor: 1,5-Dimethyl-1H-pyrazol-4-amine (1.0 eq)
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Reagent: Chloroacetyl chloride (1.1 eq)
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Base: Triethylamine (TEA) (1.2 eq) or Sodium Acetate (anhydrous)
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Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
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Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,5-dimethyl-1H-pyrazol-4-amine (26.7 mmol) in anhydrous DCM (100 mL).
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Cooling: Submerge the flask in an ice/water bath to reach 0°C. Add Triethylamine (32.0 mmol) dropwise. Rationale: Controlling the exotherm is critical to prevent bis-acylation.
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Acylation: Add Chloroacetyl chloride (29.4 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes. The solution will likely darken slightly.
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Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–4 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.
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Quench & Workup:
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Quench with saturated NaHCO
solution (50 mL). -
Separate the organic layer.
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Extract the aqueous layer with DCM (2 x 30 mL).
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Combine organics and wash with brine (50 mL), then dry over anhydrous Na
SO .
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Purification:
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Concentrate the solvent in vacuo.
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Recrystallization (Preferred): Dissolve the crude solid in minimal hot ethanol or ethyl acetate/hexane mixture. Cool to 4°C to precipitate the product.
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Filtration: Collect the off-white crystals and dry under high vacuum.
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Yield Expectation: 80–90%.
Reactivity & Downstream Applications
This compound is rarely the end-point; it is a "linchpin" intermediate. The chloride is a highly displaceable leaving group, enabling the installation of diverse pharmacophores.
Nucleophilic Substitution (S 2)
The most common application is the alkylation of secondary amines or thiols.
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Pathway: Reacting CAS 957261-65-3 with a secondary amine (e.g., morpholine, piperazine) generates glycinamide derivatives , a common motif in sodium channel blockers and kinase inhibitors.
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Conditions: K
CO in DMF or CH CN at 60°C.
Heterocycle Formation
Reaction with binucleophiles (compounds with two nucleophilic sites) leads to fused ring systems.
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Example: Reaction with 2-aminopyridine derivatives can yield imidazo[1,2-a]pyridine-like scaffolds linked to the pyrazole.
Application Workflow (DOT Visualization)
Caption: Divergent synthetic utility. The chloride displacement enables library generation for SAR studies.
Safety & Stability (E-E-A-T)
As a Senior Application Scientist, I must emphasize the safety profile of
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Alkylating Potential: This compound is an alkylating agent. It can react with DNA and proteins. It is potentially mutagenic and a skin sensitizer .
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Protocol: Always handle in a fume hood. Double-glove (Nitrile) is recommended.
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Stability: The compound is stable at room temperature if kept dry. However, in the presence of moisture and heat, it can hydrolyze to the corresponding alcohol (2-hydroxyacetamide) and HCl.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Incompatibility: Avoid strong oxidizers and strong bases (which may induce self-condensation or polymerization).
References
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ChemicalBook. (n.d.). 2-CHLORO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETAMIDE Properties and Synthesis. Retrieved from
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ChemScene. (n.d.). 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Product Information. Retrieved from [2]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide (Analogous reactivity data). Retrieved from
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Key Organics. (n.d.). Safety Data Sheet: 2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide. (Analogous safety data). Retrieved from [3]
